molecular formula C9H13BrClN3 B2531298 5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride CAS No. 2095410-66-3

5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride

Cat. No. B2531298
CAS RN: 2095410-66-3
M. Wt: 278.58
InChI Key: YDQAMECADOWLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bromo-substituted pyrimidines can involve regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . Additionally, the reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their subsequent transformation into piperidin-3-ones through ring expansion-oxidation protocol indicates a method that could potentially be adapted for the synthesis of 5-Bromo-2-(piperidin-3-yl)pyrimidine .

Molecular Structure Analysis

The molecular structure of bromo-substituted pyrimidines has been studied using X-ray crystallography, which provides detailed information about the crystalline network and stabilization through hydrogen bonding . Computational analysis, including density functional theory (DFT), has been used to calculate molecular geometry, vibrational wavenumbers, and electronic properties of similar compounds .

Chemical Reactions Analysis

Bromo-substituted pyrimidines can undergo various chemical reactions, including oxidative cyclization, ring rearrangement, and cross-couplings . These reactions are crucial for the diversification of the pyrimidine nucleus, which is essential for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted pyrimidines, such as 5-bromo-2-hydroxy pyrimidine, have been investigated through spectroscopic methods (FT-IR, FT-RAMAN, NMR, UV–Vis) and computational analysis. These studies provide insights into the compound's stability, charge transfer within the molecule, and non-linear optical properties . Docking studies can also predict the binding orientation, affinity, and activity of the compounds, which is valuable for the design of potential anticancer agents .

Scientific Research Applications

Antiviral and Anticancer Properties

5-Bromo-2-(piperidin-3-yl)pyrimidine hydrochloride, and its analogues, have shown potential in antiviral and anticancer research. Bergstrom et al. (1984) explored the antiviral properties of various derivatives, including 5-bromo-, against RNA and DNA viruses, demonstrating significant activity and potential as biologically active agents (Bergstrom et al., 1984). Similarly, Makisumi (1961) investigated 6-bromo-s-triazolo [2, 3-a] pyrimidines, including piperidine derivatives, for their potential anticancer properties, highlighting the reactivity and possible applications in cancer research (Makisumi, 1961).

Analgesic Applications

Research into the analgesic properties of pyrimidine derivatives, including those with piperidine components, has been conducted by Chaudhary et al. (2012). They synthesized a series of compounds and evaluated their in vivo analgesic activity, discovering that some derivatives showed significant analgesic activity without ulcerogenic effects (Chaudhary et al., 2012).

Synthesis and Reactivity

The synthesis and reactivity of compounds related to this compound have been extensively studied. For instance, Sharma et al. (2012) discussed the metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase inhibitors in rat, dog, and human studies (Sharma et al., 2012). Morgentin et al. (2009) provided insights into the efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, including methodologies for synthesizing related compounds (Morgentin et al., 2009).

Biological and Antimicrobial Activities

The potential biological and antimicrobial activities of derivatives of this compound have been explored in various studies. For instance, Baraldi et al. (2012) investigated water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists, emphasizing the significance of the pyrimidine scaffold in biological activities (Baraldi et al., 2012).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-bromo-2-piperidin-3-ylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.ClH/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7;/h5-7,11H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQAMECADOWLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(C=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.